molecular formula C11H27N3O3Si B1630849 N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine CAS No. 69709-01-9

N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine

Cat. No.: B1630849
CAS No.: 69709-01-9
M. Wt: 277.44 g/mol
InChI Key: ZUEIRGBMFHHKAC-UHFFFAOYSA-N
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Description

N,N,N’,N’-tetramethyl-N’'-[3-(trimethoxysilyl)propyl]guanidine is an organosilicon compound with the molecular formula C11H27N3O3Si. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol, acetone, and dimethylformamide. This compound is known for its use as a catalyst in various chemical reactions and as a silane coupling agent in materials science .

Mechanism of Action

Target of Action

N,N,N’,N’-Tetramethyl-N’'-[3-(trimethoxysilyl)propyl]guanidine, also known as 1,1,3,3-tetramethyl-2-(3-trimethoxysilylpropyl)guanidine, is primarily used as a ligand in the atom transfer radical polymerization (ATRP) of methacrylates . Its primary targets are the monomers of methacrylates, such as methyl methacrylate (MMA), glycidyl methacrylate (GMA), ethyl methacrylate (EMA), butyl methacrylate (BMA), and 2-(diisopropylamino)ethyl methacrylate (DPA) .

Mode of Action

This compound acts as a ligand and reducing agent in the supplemental activator and reducing agent atom transfer radical polymerization (SARA ATRP) of methacrylates . It interacts with its targets (methacrylate monomers) in the presence of Cu(0) wire and CuBr2 . The successful use of this compound as a ligand was only possible after adapting the polymerization procedure to prevent interactions between the compound and the initiator .

Biochemical Pathways

The compound affects the polymerization pathway of methacrylates. It promotes the formation of polymethacrylates with well-defined structures . The reaction is ruled by the activators regenerated by electron transfer (ARGET) ATRP mechanism .

Pharmacokinetics

It’s a stable compound with a molecular weight of 277.44 .

Result of Action

The result of the compound’s action is the formation of polymethacrylates with well-defined structures . The high chain-end functionality of the polymer was confirmed by successful self-chain extension and by the preparation of a well-defined PMMA-b-PBMA-Br (BMA: butyl methacrylate) block copolymer .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. It should be stored in an inert atmosphere at room temperature . The presence of Cu(0) wire and CuBr2 is necessary for its action as a ligand in the SARA ATRP of methacrylates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-tetramethyl-N’'-[3-(trimethoxysilyl)propyl]guanidine typically involves the reaction of tetramethylguanidine with 3-chloropropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

Tetramethylguanidine+3-chloropropyltrimethoxysilaneN,N,N’,N’-tetramethyl-N”-[3-(trimethoxysilyl)propyl]guanidine+HCl\text{Tetramethylguanidine} + \text{3-chloropropyltrimethoxysilane} \rightarrow \text{N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine} + \text{HCl} Tetramethylguanidine+3-chloropropyltrimethoxysilane→N,N,N’,N’-tetramethyl-N”-[3-(trimethoxysilyl)propyl]guanidine+HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-tetramethyl-N’'-[3-(trimethoxysilyl)propyl]guanidine involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetramethyl-N’'-[3-(trimethoxysilyl)propyl]guanidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,N’,N’-tetramethyl-N’'-[3-(trimethoxysilyl)propyl]guanidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-tetramethylguanidine: A strong, non-nucleophilic base used in organic synthesis.

    3-aminopropyltrimethoxysilane: A silane coupling agent used to improve adhesion in composite materials.

    N,N-dimethylaminopropyltrimethoxysilane: Another silane coupling agent with similar applications

Uniqueness

N,N,N’,N’-tetramethyl-N’'-[3-(trimethoxysilyl)propyl]guanidine is unique due to its dual functionality as both a strong base and a silane coupling agent. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds .

Properties

IUPAC Name

1,1,3,3-tetramethyl-2-(3-trimethoxysilylpropyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H27N3O3Si/c1-13(2)11(14(3)4)12-9-8-10-18(15-5,16-6)17-7/h8-10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEIRGBMFHHKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NCCC[Si](OC)(OC)OC)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H27N3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219998
Record name N,N,N',N'-Tetramethyl-N''-(3-(trimethoxysilyl)propyl)guanidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69709-01-9
Record name N,N,N′,N′-Tetramethyl-N′′-[3-(trimethoxysilyl)propyl]guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69709-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, N,N,N',N'-tetramethyl-N''-(3-(trimethoxysilyl)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069709019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]-
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Record name N,N,N',N'-Tetramethyl-N''-(3-(trimethoxysilyl)propyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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